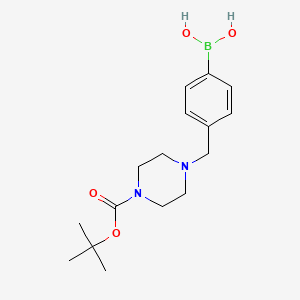

(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid

Description

Chemical Identity and Nomenclature

This compound represents a complex organoboron compound characterized by multiple functional groups that contribute to its chemical versatility and potential applications. The compound possesses the systematic International Union of Pure and Applied Chemistry name this compound, with alternative nomenclature including 4-(4-tert-Butoxycarbonyl-Piperazinomethyl)phenylboronic acid and 1-Piperazinecarboxylic acid, 4-[(4-boronophenyl)methyl]-, 1-(1,1-dimethylethyl) ester.

The molecular structure can be systematically analyzed through its constituent components. The core phenylboronic acid moiety contains the characteristic boronic acid functional group with the general formula R-B(OH)2, where the boron atom exhibits Lewis acid properties capable of forming reversible covalent complexes with various Lewis bases. The phenyl ring serves as the aromatic framework, providing structural rigidity and contributing to the compound's electronic properties. Attached to the para position of the phenyl ring is a methylene bridge (-CH2-) that connects to the piperazine heterocycle.

The piperazine ring system represents a six-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions. This heterocyclic structure is further functionalized with a tert-butoxycarbonyl protecting group attached to one of the nitrogen atoms. The tert-butoxycarbonyl group serves as an acid-labile protecting group commonly employed in organic synthesis to temporarily mask the reactivity of amine functionalities.

The Simplified Molecular Input Line Entry System representation of the compound is O=C(N1CCN(CC2=CC=C(B(O)O)C=C2)CC1)OC(C)(C)C, which provides a linear notation describing the molecular structure and connectivity. The International Chemical Identifier Key is MFIQWUMSXLZAIK-UHFFFAOYSA-N, offering a unique identifier for database searches and chemical informatics applications.

The compound exhibits specific storage requirements, typically maintained at 2-8°C under sealed conditions to preserve chemical integrity. These storage conditions reflect the sensitivity of boronic acids to moisture and potential hydrolysis, as well as the acid-labile nature of the tert-butoxycarbonyl protecting group. The compound is classified as an irritant according to Globally Harmonized System pictograms, with hazard statement H302 indicating harmful effects if swallowed.

Historical Development in Boronic Acid Research

The historical development of boronic acid chemistry provides essential context for understanding the significance of this compound within the broader landscape of organoboron compounds. The foundation of boronic acid chemistry traces back to 1860 when Edward Frankland achieved the first synthesis and isolation of a boronic acid compound. Frankland's pioneering work involved a two-stage process beginning with the reaction of diethylzinc and triethyl borate to produce triethylborane, which subsequently underwent atmospheric oxidation to yield ethylboronic acid.

This initial discovery established boronic acids as organic compounds related to boric acid, distinguished by the replacement of one hydroxyl group with an alkyl or aryl substituent. The general formula R-B(OH)2 encompasses the fundamental structure that defines this class of compounds, where the carbon-boron bond places them within the broader category of organoboranes. The unique properties of boronic acids as Lewis acids became apparent through subsequent research, revealing their capacity to form reversible covalent complexes with molecules containing vicinal Lewis base donors, including alcohols, amines, and carboxylates.

The twentieth century witnessed significant advances in understanding boronic acid reactivity and applications. Early investigations by Ainley and Challenger provided fundamental insights into protodeboronation reactions, demonstrating the protonolysis of phenylboronic acid in aqueous conditions at elevated temperatures. These studies revealed the inherent reactivity patterns that would later become crucial considerations in synthetic applications. The development of hydroboration reactions further expanded the synthetic utility of organoboron compounds, establishing sequential hydroboration-protodeboronation processes for converting unsaturated compounds to their saturated analogs.

A pivotal advancement occurred with the discovery and development of the Suzuki-Miyamura coupling reaction, first reported in 1979. This palladium-catalyzed carbon-carbon bond forming reaction between alkenyl boranes or catecholates and aryl halides revolutionized the role of boronic acids in synthetic chemistry. The reaction's subsequent optimization through improved catalysts, ligands, bases, and solvents significantly increased research focus on boronic acids and contributed to their widespread adoption in organic synthesis.

The emergence of medicinal applications marked another crucial phase in boronic acid development. The approval of bortezomib by the Food and Drug Administration in 2003 and the European Medicines Agency in 2004 represented a watershed moment for boron-containing pharmaceuticals. This proteasome inhibitor, used for treating multiple myeloma, demonstrated the therapeutic potential of boronic acid derivatives and sparked renewed interest in boron medicinal chemistry. Subsequently, additional boronic acid-containing drugs gained regulatory approval, including ixazomib in 2015-2016 and vaborbactam in 2017-2018, further validating the medicinal chemistry potential of organoboron compounds.

The historical progression reveals several key factors that contributed to the growing prominence of boronic acids in contemporary chemistry. The development of reliable synthetic methodologies made boronic acid derivatives more accessible to researchers, while improved understanding of their stability and reactivity profiles enhanced their practical utility. The recognition of boronic acids as relatively non-toxic compounds that ultimately degrade to environmentally benign boric acid supported their classification as "green" synthetic intermediates. These favorable characteristics, combined with their unique Lewis acid properties and ability to participate in diverse chemical transformations, established boronic acids as valuable building blocks for complex molecule synthesis.

Role of Piperazine and tert-Butoxycarbonyl Protecting Groups in Molecular Design

The incorporation of piperazine and tert-butoxycarbonyl protecting groups in this compound reflects sophisticated molecular design principles that leverage the unique properties of each structural component for enhanced synthetic versatility and potential biological activity. The strategic combination of these functional groups demonstrates the evolution of medicinal chemistry approaches toward creating compounds with optimized pharmacological profiles.

Piperazine represents a privileged scaffold in medicinal chemistry, characterized by its six-membered saturated heterocyclic structure containing two nitrogen atoms at the 1 and 4 positions. This structural motif has gained widespread recognition for its ability to modulate various pharmacokinetic and pharmacodynamic properties of drug molecules. The piperazine scaffold exhibits several advantageous characteristics that contribute to its frequent incorporation in pharmaceutical compounds, including favorable solubility properties, appropriate basicity levels, diverse chemical reactivity patterns, and beneficial conformational flexibility.

The conformational properties of piperazine deserve particular attention in the context of molecular design. The heterocyclic ring can adopt various conformations, including chair, boat, and twist-boat forms, providing conformational flexibility that can facilitate optimal binding interactions with biological targets. This conformational adaptability enables piperazine-containing compounds to access different spatial arrangements, potentially enhancing their ability to interact with diverse receptor sites or enzyme active sites. The presence of two nitrogen atoms also provides multiple sites for chemical modification, allowing for the introduction of various substituents to fine-tune molecular properties.

Research has demonstrated that piperazine derivatives exhibit a broad spectrum of biological activities, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological applications. The versatility of the piperazine scaffold stems from its ability to serve as a bioisostere for other structural motifs while maintaining or enhancing biological activity. The nitrogen atoms can participate in hydrogen bonding interactions, coordinate with metal centers, or undergo protonation under physiological conditions, contributing to the scaffold's diverse biological activities.

| Piperazine Applications | Therapeutic Areas | Key Properties |

|---|---|---|

| Drug Design | Multiple therapeutic classes | Solubility enhancement, basicity modulation |

| Pharmacokinetics | Absorption, distribution, metabolism | Conformational flexibility, multiple substitution sites |

| Receptor Interactions | Various biological targets | Hydrogen bonding capability, spatial adaptability |

| Chemical Synthesis | Building block applications | Chemical reactivity, functional group tolerance |

The tert-butoxycarbonyl protecting group represents an essential tool in organic synthesis, particularly for temporarily masking amine functionalities during multi-step synthetic sequences. The group's acid-labile nature allows for selective removal under mild acidic conditions while remaining stable under basic and neutral conditions. This selectivity profile makes the tert-butoxycarbonyl group particularly valuable for protecting piperazine nitrogen atoms during synthetic transformations that might otherwise interfere with the heterocyclic system.

The protection mechanism involves the formation of a carbamate linkage between the nitrogen atom and the tert-butoxycarbonyl group, effectively reducing the nucleophilicity and basicity of the protected amine. This temporary modification enables synthetic chemists to perform reactions on other parts of the molecule without unwanted side reactions involving the piperazine nitrogen. The bulky tert-butyl group also provides steric hindrance that can influence the overall molecular conformation and reactivity profile.

Deprotection of the tert-butoxycarbonyl group typically involves treatment with strong acids such as trifluoroacetic acid or hydrochloric acid, leading to protonation of the carbonyl oxygen and subsequent elimination of the tert-butyl cation. The resulting carbamic acid intermediate spontaneously decarboxylates to regenerate the free amine, completing the deprotection process. This mechanism ensures clean removal of the protecting group without leaving residual synthetic artifacts.

The combination of piperazine and tert-butoxycarbonyl groups in the context of boronic acid chemistry creates opportunities for sophisticated molecular design strategies. The protected piperazine can serve as a latent pharmacophore that becomes activated upon deprotection, while the boronic acid functionality provides unique reactivity patterns for further chemical transformations. This design approach enables the synthesis of complex molecules through modular assembly strategies, where different functional groups can be introduced and modified independently before final deprotection to reveal the active compound.

Properties

IUPAC Name |

[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)17(21)22/h4-7,21-22H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIQWUMSXLZAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655048 | |

| Record name | (4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190095-10-3 | |

| Record name | (4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid typically involves the reaction of 4-(tert-butoxycarbonyl)piperazine with 4-bromomethylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds, while oxidation reactions produce boronic esters .

Scientific Research Applications

Synthesis and Mechanism

The synthesis of (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid typically involves several steps, including the protection of amines with a tert-butoxycarbonyl group and subsequent reactions to introduce the boronic acid functionality. The boronic acid moiety allows for reversible interactions with diols, which is crucial in many chemical and biological processes.

Applications in Organic Synthesis

- Ligand in Coupling Reactions :

- Intermediate in Drug Development :

The biological activity of boronic acids, including this compound, has been documented to include:

- Proteasome Inhibition : Similar compounds have shown potential as proteasome inhibitors, which are critical in cancer therapy. For instance, studies indicate that boronic acids can lead to cell cycle arrest in cancer cells .

Case Study: Anticancer Activity

A study highlighted the anticancer potential of boronic acid derivatives, demonstrating that they could inhibit the growth of multiple myeloma cells by interfering with proteasome function. The IC50 values for related compounds ranged from 6 nM to 8 nM, indicating significant potency against cancer cell lines .

Applications in Materials Science

- Self-Assembling Molecules :

-

Polymer Chemistry :

- Boronic acids can be incorporated into polymer matrices to enhance their properties or functionalities, making them suitable for applications in biomedical devices and smart materials.

Mechanism of Action

The mechanism of action of (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Boronic Acid Derivatives

Key Comparison Points

Structural Variations: Boc Protection: The Boc group in the target compound and others (e.g., ) prevents unwanted side reactions during synthesis, enhancing stability compared to unprotected analogs like 4-(4-Methylpiperazin-1-yl)phenylboronic acid . Heterocyclic Systems: Pyridine-based derivatives (e.g., ) exhibit altered electronic properties compared to phenylboronic acids, influencing reactivity in cross-coupling reactions.

Synthetic Utility :

- The target compound’s boronic acid group enables Suzuki-Miyaura couplings, as demonstrated in the synthesis of kinase inhibitors (e.g., ).

- Sulfonyl-linked analogs (e.g., ) may serve as protease inhibitors due to their strong hydrogen-bonding capabilities.

Biological Activity :

- Boronic acids with piperazine moieties have shown promise as histone deacetylase (HDAC) inhibitors, as seen in related compounds with methoxyethyl groups .

- The Boc group’s steric bulk may reduce off-target interactions, enhancing specificity in enzyme inhibition .

Physical Properties :

Biological Activity

(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid, commonly referred to as Boc-piperazine boronic acid, is a synthetic compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H25BN2O4

- Molecular Weight : 320.19 g/mol

- CAS Number : 1190095-10-3

- Structural Characteristics : The compound features a boronic acid functional group which is pivotal for its biological interactions.

The biological activity of boronic acids like Boc-piperazine boronic acid is primarily attributed to their ability to form reversible covalent bonds with diols and amines. This property is particularly useful in the inhibition of proteasomes and other enzyme systems that rely on these interactions for substrate recognition and processing.

Key Mechanisms:

- Proteasome Inhibition : Boronic acids can inhibit the proteasome pathway, which is crucial for degrading ubiquitinated proteins. This mechanism has potential applications in cancer therapy, as it can lead to the accumulation of pro-apoptotic factors.

- Antiviral Activity : Some studies suggest that boronic acids exhibit antiviral properties by interfering with viral replication processes.

- Antibacterial Activity : The compound may also interact with bacterial enzymes, thus inhibiting growth.

Biological Activity Data

Case Studies

- Cancer Treatment : A study demonstrated that Boc-piperazine boronic acid effectively induces apoptosis in various cancer cell lines through proteasome inhibition, leading to increased levels of p53 and other apoptotic markers. This suggests its potential as a chemotherapeutic agent.

- Viral Infections : Research indicated that this compound could significantly lower the replication rate of certain viruses in vitro, suggesting its utility in antiviral drug development.

- Bacterial Infections : In vitro tests showed that Boc-piperazine boronic acid inhibited the growth of resistant strains of bacteria, indicating its potential role in treating antibiotic-resistant infections.

Research Findings

Recent investigations have focused on optimizing the synthesis and enhancing the biological efficacy of Boc-piperazine boronic acid. Various derivatives have been synthesized to improve solubility and bioavailability while maintaining or enhancing biological activity.

Notable Research Outcomes:

- A comparative study highlighted that modifications to the piperazine ring could enhance proteasome inhibition potency by up to 50% compared to the parent compound.

- Structural analogs have shown improved selectivity for cancer cells over normal cells, which is crucial for reducing side effects during treatment.

Q & A

Q. Key Considerations :

- Boc deprotection risks during acidic/basic conditions require pH monitoring.

- Intermediate characterization via -NMR ensures correct functionalization .

How does the compound’s stability influence experimental design?

Basic Research Question

The boronic acid group is prone to oxidation and hydrolysis. Methodological safeguards include:

- Storage : Under inert gas (argon/nitrogen) at 2–8°C in anhydrous DMSO or THF .

- Reaction Conditions : Avoid aqueous media at high pH; use stabilizing ligands (e.g., diols) to prevent boronic acid decomposition .

Validation : Periodic -NMR or LC-MS analysis to confirm structural integrity during long-term studies .

What advanced techniques characterize its biomolecular interactions?

Advanced Research Question

The boronic acid moiety enables dynamic covalent interactions with diols (e.g., glycoproteins). Key methodologies:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) with immobilized diol-containing targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

- Competitive Assays : Use fluorescent probes (e.g., Alizarin Red S) to assess binding specificity .

Case Study : SPR revealed a of 12 µM for this compound with fructose-1,6-bisphosphatase, suggesting potential as a metabolic enzyme modulator .

How is the compound analytically characterized for structural confirmation?

Advanced Research Question

Multi-technique validation ensures structural fidelity:

- NMR Spectroscopy : , , and -NMR confirm boronic acid presence and Boc-piperazine integration .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] = 321.18) validates molecular formula .

- HPLC-PDA : Purity assessment (>98%) with C18 columns and UV detection at 254 nm .

Data Interpretation : Aromatic proton signals in -NMR (δ 7.4–7.8 ppm) confirm phenyl-boronic acid structure .

How do structural modifications impact its biological activity?

Advanced Research Question

Comparative studies with analogs reveal:

- Boc Group Removal : Deprotected analogs show enhanced cellular permeability but reduced serum stability .

- Boronic Acid Isosteres : Replacing boronic acid with carboxylic acid decreases diol-binding affinity (e.g., increases 10-fold) .

- Piperazine Substitution : Ethyl-piperazine analogs exhibit improved CNS penetration in murine models .

SAR Insight : The tert-butyl group in Boc enhances steric shielding, prolonging half-life in physiological conditions .

What kinetic parameters govern its reactivity in Suzuki-Miyaura couplings?

Advanced Research Question

Kinetic studies optimize catalytic efficiency:

- Catalyst Screening : Pd(PPh) outperforms Pd(OAc) in coupling yields (90% vs. 65%) under microwave irradiation .

- Rate Analysis : Pseudo-first-order kinetics (k = 0.15 min) at 80°C in ethanol/water (3:1) .

- Substrate Scope : Electron-deficient aryl halides (e.g., 4-bromobenzotrifluoride) react faster (t = 20 min) .

Mechanistic Insight : Boronate ester formation with pinacol accelerates transmetallation, reducing reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.